molecular formula C13H11N3O4 B6619199 N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine CAS No. 61963-71-1

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine

Cat. No. B6619199
CAS RN: 61963-71-1
M. Wt: 273.24 g/mol
InChI Key: DYIRNRYQIRXIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine (NBMNP) is a heterocyclic compound that has been studied extensively for its wide range of applications in organic synthesis and medicinal chemistry. NBMNP is a nitro-substituted pyridine derivative that is structurally similar to many other heterocyclic compounds. It has a wide range of biological activities, including anticoagulant, antifungal, anti-inflammatory, and anti-cancer effects. NBMNP has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine exerts its biological activity by modulating the activity of various enzymes and proteins. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess a wide range of biochemical and physiological effects. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been found to possess antioxidant and neuroprotective effects. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anti-apoptotic properties, which may be beneficial in the treatment of various diseases, such as cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is its relatively low cost and availability. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is also relatively easy to synthesize in a laboratory setting. However, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is sensitive to light and air, and must be stored in a cool, dark place. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is a hazardous compound and must be handled with caution.

Future Directions

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has a wide range of potential applications in the fields of medicinal chemistry and organic synthesis. Future research should focus on the development of novel synthetic methods for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine and its derivatives. Additionally, further research should focus on the development of new pharmaceutical compounds based on N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine. Furthermore, future research should focus on the elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine and its derivatives. Finally, further research should focus on the development of new uses for N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine, such as its potential use in the treatment of various diseases.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is typically synthesized through a two-step reaction involving a nitration reaction of 1,3-benzodioxole with nitric acid, followed by a reduction reaction of the nitro group to a nitroethyl group. The nitroethyl group is then coupled with 3-nitropyridine to form N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been extensively studied for its potential applications in the fields of medicinal chemistry and organic synthesis. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been found to possess anticoagulant, antifungal, anti-inflammatory, and anti-cancer properties. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has also been studied for its potential applications in the synthesis of various pharmaceutical compounds. N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine has been used as a starting material in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-16(18)10-2-1-5-14-13(10)15-7-9-3-4-11-12(6-9)20-8-19-11/h1-6H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIRNRYQIRXIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429381
Record name T5632807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61963-71-1
Record name T5632807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.